2-Nonanone, 9-hydroxy-

Übersicht

Beschreibung

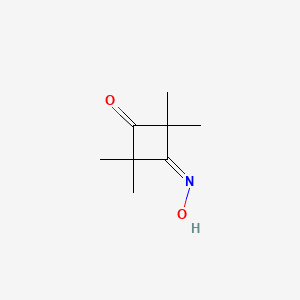

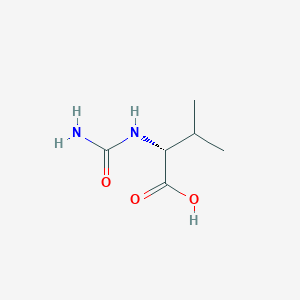

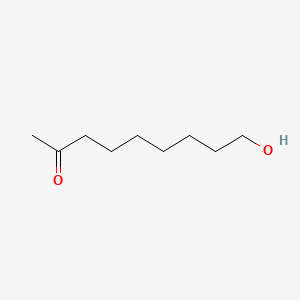

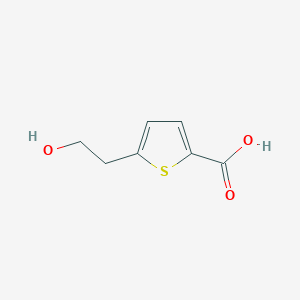

“2-Nonanone, 9-hydroxy-” or “9-Hydroxy-2-nonanone” is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as “9-Hydroxy-2-nonanon” and "9-HYDROXYNONAN-2-ONE" .

Molecular Structure Analysis

The molecular structure of “2-Nonanone, 9-hydroxy-” features a nine-carbon backbone with a ketone functional group positioned at the second carbon atom . The average mass of the molecule is 158.238 Da and the monoisotopic mass is 158.130676 Da .Physical And Chemical Properties Analysis

“2-Nonanone, 9-hydroxy-” is a colorless to pale yellow liquid at room temperature . It has a relatively high boiling point and a melting point of -20°C . It is slightly soluble in water, yet it is well soluble in common organic solvents such as ethanol and diethyl ether .Wissenschaftliche Forschungsanwendungen

1. Lipid Peroxidation and Biological Implications

- Lipid Peroxidation Products : 4-Hydroxy-2-nonenal (HNE), a product similar to 2-Nonanone, 9-hydroxy-, is a significant product of phospholipid peroxidation. It's known for its reactivity and cytotoxicity, formed through several radical-dependent oxidative routes. Its interactions with redox-sensitive cell signaling proteins are crucial in understanding physiological and disease processes (Spickett, 2013).

2. Green Chemistry and Catalysis

- Green Catalytic Processes : A study demonstrated the synthesis of hydroxy- and carbonyl-derivatives through a green catalytic reaction, highlighting the use of aqueous H2O2 and tungstic acid as a catalyst. Such processes align with green chemistry principles, emphasizing eco-friendly and sustainable methods (Gao et al., 2007).

3. Biopolymer Synthesis

- Biopolyester Production : Research has explored the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid for the production of biopolyesters. This study contributes to the biological synthesis of long-chain dicarboxylic acids and their application in creating biopolyesters (Lee et al., 2019).

4. Food Science Applications

- Flavor Compound Binding : The binding of 2-nonanone with milk proteins in aqueous solutions has been studied, revealing insights into the interactions of flavor compounds with proteins. This research is relevant for understanding flavor profiles in dairy products (Kühn et al., 2007).

- Active Food Packaging : The study on the impregnation of 2-nonanone in polymeric matrices for active food packaging using supercritical carbon dioxide demonstrates an innovative approach in food preservation (Rojas et al., 2015).

5. Cosmetic and Dermatological Applications

- Hydroxy Acids in Cosmetics : Hydroxy acids, related to 2-Nonanone, 9-hydroxy-, are widely used in cosmetic and therapeutic formulations for various skin benefits. Their mechanisms of action, safety, and effects on skin conditions like photoaging and acne are critical areas of study (Kornhauser et al., 2010).

Safety and Hazards

“2-Nonanone, 9-hydroxy-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment as it can cause harm .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-hydroxynonan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVHZUJAAKTDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336937 | |

| Record name | 9-hydroxy2-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25368-56-3 | |

| Record name | 9-hydroxy2-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)